molecular formula C13H23N3O8 B14335179 2,2',2'',2'''-{(Methylazanediyl)bis[(ethane-2,1-diyl)nitrilo]}tetraacetic acid CAS No. 108751-10-6

2,2',2'',2'''-{(Methylazanediyl)bis[(ethane-2,1-diyl)nitrilo]}tetraacetic acid

Cat. No.: B14335179
CAS No.: 108751-10-6
M. Wt: 349.34 g/mol
InChI Key: ZFLLKPWERHBOPK-UHFFFAOYSA-N
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Description

2,2’,2’‘,2’‘’-{(Methylazanediyl)bis[(ethane-2,1-diyl)nitrilo]}tetraacetic acid is a complex organic compound known for its chelating properties. It is widely used in various scientific fields due to its ability to form stable complexes with metal ions. This compound is particularly significant in biomedical and environmental applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’‘,2’‘’-{(Methylazanediyl)bis[(ethane-2,1-diyl)nitrilo]}tetraacetic acid typically involves the reaction of ethylenediamine with formaldehyde and chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium with a pH maintained between 8 and 10 to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring of reaction parameters such as temperature, pH, and reactant concentrations to ensure consistency and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’,2’‘,2’‘’-{(Methylazanediyl)bis[(ethane-2,1-diyl)nitrilo]}tetraacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Chelation: Metal salts (e.g., FeCl3, CuSO4) in aqueous solutions.

    Substitution: Halogenated compounds (e.g., chloroacetic acid) in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Scientific Research Applications

2,2’,2’‘,2’‘’-{(Methylazanediyl)bis[(ethane-2,1-diyl)nitrilo]}tetraacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2,2’,2’‘,2’‘’-{(Methylazanediyl)bis[(ethane-2,1-diyl)nitrilo]}tetraacetic acid involves chelation. The compound binds to metal ions through its nitrogen and oxygen atoms, forming stable ring structures. This chelation process sequesters metal ions, preventing them from participating in unwanted chemical reactions. The molecular targets include various metal ions such as Fe3+, Cu2+, and Zn2+, and the pathways involved are primarily related to metal ion transport and detoxification .

Comparison with Similar Compounds

Similar Compounds

  • Iminodiacetic acid (2,2’-azanediyldiacetic acid)
  • (Methylimino)diacetic acid
  • 2,2’,2’‘,2’‘’-{(Carboxymethyl)azanediyl]bis[(ethane-1,2-diyl)nitrilo]}tetraacetic acid
  • 3,6,9,12-Tetrakis(carboxymethyl)-3,6,9,12-tetraazatetradecanedioic acid
  • 2,2’,2’'-(1,4,7-triazanonane-1,4,7-triyl)triacetic acid
  • 2,2’,2’‘,2’‘’-(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetic acid
  • 2,2’,2’‘,2’‘’-(1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid .

Uniqueness

2,2’,2’‘,2’‘’-{(Methylazanediyl)bis[(ethane-2,1-diyl)nitrilo]}tetraacetic acid is unique due to its high stability constants with metal ions, making it particularly effective in applications requiring strong and stable metal chelation. Its structure allows for multiple points of attachment to metal ions, enhancing its chelating efficiency compared to similar compounds .

Properties

CAS No.

108751-10-6

Molecular Formula

C13H23N3O8

Molecular Weight

349.34 g/mol

IUPAC Name

2-[2-[2-[bis(carboxymethyl)amino]ethyl-methylamino]ethyl-(carboxymethyl)amino]acetic acid

InChI

InChI=1S/C13H23N3O8/c1-14(2-4-15(6-10(17)18)7-11(19)20)3-5-16(8-12(21)22)9-13(23)24/h2-9H2,1H3,(H,17,18)(H,19,20)(H,21,22)(H,23,24)

InChI Key

ZFLLKPWERHBOPK-UHFFFAOYSA-N

Canonical SMILES

CN(CCN(CC(=O)O)CC(=O)O)CCN(CC(=O)O)CC(=O)O

Origin of Product

United States

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